molecular formula C12H24O B110159 9-Dodecen-1-ol, (9E)- CAS No. 35237-62-8

9-Dodecen-1-ol, (9E)-

Cat. No. B110159
CAS RN: 35237-62-8
M. Wt: 184.32 g/mol
InChI Key: GJNNIRNIXNLOJP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04658071

Procedure details

6212 g (34.8 moles) of dodec-9-yn-1-ol and 316 g of N-methylmorpholine are dissolved in 46 l of methanol in a 100 l glass flask, and 62 g of a catalyst (0.7% Pd and 3.1% of Zn on a CaCO3 carrier) are suspended in the solution. Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation is carried out at from 0° to 5° C. and under a hydrogen pressure of 0.1 bar above atmospheric pressure until the absorption of hydrogen is complete. The methanol and morpholine are stripped off to give 6,200 g of dodec-9-en-1-ol containing 96.6% of the cis compound and 2.1% of the trans compound.
Quantity
6212 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
46 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
62 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
96.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH3:12].CN1CCOCC1.C([O-])([O-])=O.[Ca+2]>CO.[Pd].[Zn]>[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
6212 g
Type
reactant
Smiles
C(CCCCCCCC#CCC)O
Name
Quantity
316 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
46 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Three
Name
catalyst
Quantity
62 g
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation
CUSTOM
Type
CUSTOM
Details
is carried out at from 0° to 5° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
until the absorption of hydrogen

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658071

Procedure details

6212 g (34.8 moles) of dodec-9-yn-1-ol and 316 g of N-methylmorpholine are dissolved in 46 l of methanol in a 100 l glass flask, and 62 g of a catalyst (0.7% Pd and 3.1% of Zn on a CaCO3 carrier) are suspended in the solution. Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation is carried out at from 0° to 5° C. and under a hydrogen pressure of 0.1 bar above atmospheric pressure until the absorption of hydrogen is complete. The methanol and morpholine are stripped off to give 6,200 g of dodec-9-en-1-ol containing 96.6% of the cis compound and 2.1% of the trans compound.
Quantity
6212 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
46 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
62 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
96.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH3:12].CN1CCOCC1.C([O-])([O-])=O.[Ca+2]>CO.[Pd].[Zn]>[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
6212 g
Type
reactant
Smiles
C(CCCCCCCC#CCC)O
Name
Quantity
316 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
46 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Three
Name
catalyst
Quantity
62 g
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation
CUSTOM
Type
CUSTOM
Details
is carried out at from 0° to 5° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
until the absorption of hydrogen

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.